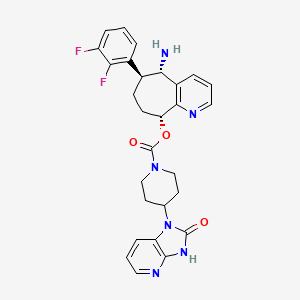

Rolapitant Hydrochlorid

Übersicht

Beschreibung

Rolapitant-Hydrochlorid ist ein hochselektiver, lang wirkender Antagonist des Neurokinin-1-Rezeptors (NK1). Er wird hauptsächlich in Kombination mit anderen Antiemetika zur Vorbeugung von verzögertem Übelkeit und Erbrechen im Zusammenhang mit emetogener Chemotherapie eingesetzt. Rolapitant-Hydrochlorid ist bekannt für seine hohe Penetration des zentralen Nervensystems und seine Fähigkeit, die Wirkung von Substanz P, einem Neuropeptid, das mit Erbrechen in Verbindung steht, zu blockieren .

Wissenschaftliche Forschungsanwendungen

Rolapitant hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Rolapitant hydrochloride is a potent, highly selective, long-acting antagonist of the Neurokinin-1 (NK-1) receptor . The NK-1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly those induced by chemotherapy .

Mode of Action

Rolapitant hydrochloride works by blocking Substance P , a natural ligand, from interacting with NK-1 receptors . Substance P is released in the gut following chemotherapy administration . By preventing this interaction, rolapitant effectively inhibits the activation of NK-1 receptors, thereby preventing chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The primary biochemical pathway affected by rolapitant involves the interaction between Substance P and the NK-1 receptors . When chemotherapy is administered, Substance P is released in the gut. Under normal circumstances, Substance P would bind to and activate NK-1 receptors, leading to nausea and vomiting. Rolapitant prevents this by competitively binding to nk-1 receptors, thereby blocking the action of substance p .

Pharmacokinetics

Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . The major metabolite of rolapitant, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of rolapitant exposure in plasma . Total radioactivity recovered in urine accounted for 14.2% of the dose, compared to 72.7% recovery in feces .

Result of Action

The molecular and cellular effects of rolapitant’s action primarily involve the prevention of delayed CINV . By blocking the interaction between Substance P and NK-1 receptors, rolapitant prevents the activation of these receptors in the gut and central nervous system . This effectively inhibits the physiological response of nausea and vomiting that would typically follow chemotherapy administration .

Action Environment

The action, efficacy, and stability of rolapitant can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of rolapitant. . Furthermore, the timing of rolapitant administration relative to chemotherapy can also affect its efficacy. It is typically administered 1-2 hours before chemotherapy to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .

Biochemische Analyse

Biochemical Properties

It blocks the interaction of Substance P, a ligand released in the gut following chemotherapy administration, with NK-1 receptors in the gut and the central nervous system .

Cellular Effects

Rolapitant hydrochloride’s primary effect on cells is the prevention of delayed-phase CINV, which typically occurs >24 hours after chemotherapy treatment . By blocking Substance P from interacting with NK-1 receptors, Rolapitant hydrochloride prevents late-phase CINV .

Molecular Mechanism

Rolapitant hydrochloride exerts its effects at the molecular level by acting as an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist . It prevents Substance P from interacting with NK-1 receptors in the gut and the central nervous system .

Temporal Effects in Laboratory Settings

Rolapitant hydrochloride is slowly metabolized and eliminated with a mean half-life of 186 hours . Its major metabolite, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of Rolapitant hydrochloride exposure in plasma .

Dosage Effects in Animal Models

Metabolic Pathways

Rolapitant hydrochloride is metabolized primarily by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 (C4-pyrrolidine-hydroxylated rolapitant) .

Transport and Distribution

Rolapitant hydrochloride has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . Renal clearance is not a significant elimination route for Rolapitant hydrochloride-related entities .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with NK-1 receptors located in the gut and the central nervous system .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Rolapitant-Hydrochlorid umfasst mehrere Synthese-schritte. Eine Methode beinhaltet die Reaktion einer substituierten Phenylessigsäure mit einem spirocyclischen Amin zur Bildung der Kernstruktur.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Rolapitant-Hydrochlorid durch eine Reihe von chemischen Reaktionen hergestellt, die eine hohe Ausbeute und Reinheit gewährleisten. Das Verfahren beinhaltet den Einsatz fortschrittlicher Techniken wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren und zu reinigen. Die Verbindung wird dann unter Verwendung spezifischer Hilfsstoffe in orale Präparate formuliert, um ihre Bioverfügbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rolapitant-Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von Rolapitant-Hydrochlorid verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid.

Substitutionsmittel: Wie Alkylhalogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung, Rolapitant-Hydrochlorid, zu erhalten .

Wissenschaftliche Forschungsanwendungen

Rolapitant-Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung bei der Untersuchung von NK1-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation der Neuropeptidaktivität.

Medizin: Wird hauptsächlich zur Vorbeugung von Chemotherapie-induziertem Übelkeit und Erbrechen eingesetzt. .

Wirkmechanismus

Rolapitant-Hydrochlorid entfaltet seine Wirkung, indem es selektiv an die NK1-Rezeptoren im Darm und im zentralen Nervensystem bindet und diese blockiert. Dies verhindert, dass Substanz P an diese Rezeptoren bindet und hemmt so den Brechreflex. Die lange Halbwertszeit der Verbindung ermöglicht einen lang anhaltenden Schutz vor Übelkeit und Erbrechen .

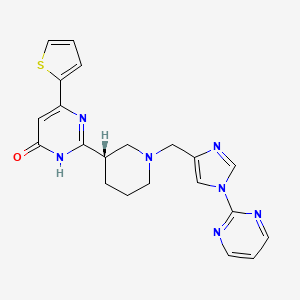

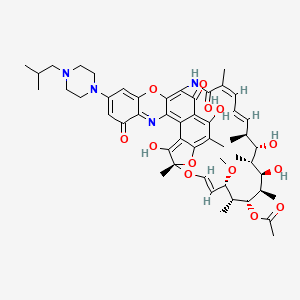

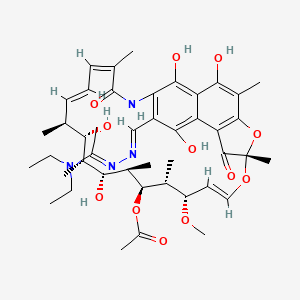

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Aprepitant

- Fosaprepitant

- Netupitant

Einzigartigkeit

Rolapitant-Hydrochlorid ist unter den NK1-Rezeptor-Antagonisten einzigartig aufgrund seiner langen Halbwertszeit und der fehlenden Wechselwirkung mit dem Cytochrom-P450-Enzym CYP3A4. Dies reduziert das Risiko von Arzneimittelwechselwirkungen und macht es zu einer geeigneteren Option für Patienten, die mehrere Medikamente erhalten .

Eigenschaften

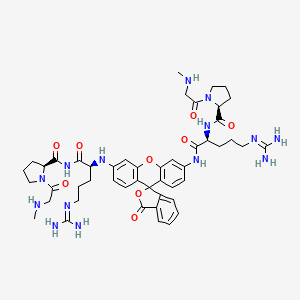

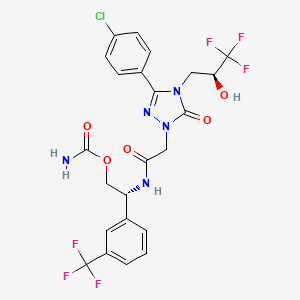

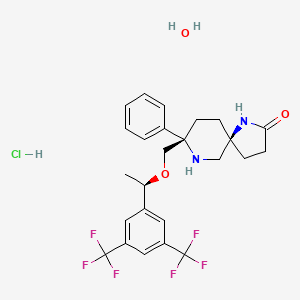

IUPAC Name |

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWMYVDLCUBQX-WVZIYJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238570 | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914462-92-3 | |

| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLAPITANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.